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The landscape of asthma therapeutics has been significantly shaped by the outcomes of

clinical trials targeting the Prostaglandin D2 Receptor 2 (DP2), also known as CRTh2. The

discontinuation of Fevipiprant, a once-promising DP2 antagonist, after failing to meet primary

endpoints in Phase III trials, has prompted a critical re-evaluation of this pathway as a

therapeutic target. This guide provides a comprehensive comparison of Fevipiprant and other

key DP2 antagonists, presenting the available clinical trial data, experimental methodologies,

and a forward-looking perspective on the viability of the DP2 receptor in the future of asthma

therapy.

The Promise and Peril of Targeting the DP2
Receptor
The DP2 receptor is a key player in the type 2 inflammatory cascade that drives allergic

asthma.[1] Prostaglandin D2 (PGD2), released primarily from mast cells upon allergen

exposure, binds to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells,

type 2 innate lymphoid cells (ILC2s), and eosinophils. This interaction triggers a cascade of

events leading to eosinophilic inflammation, airway hyperresponsiveness, and mucus

production, all hallmark features of asthma.[1] Consequently, blocking the DP2 receptor with an

antagonist was a highly anticipated therapeutic strategy to disrupt this inflammatory cycle.

Fevipiprant (QAW039), developed by Novartis, was a frontrunner in this class of drugs.

However, the Phase III clinical trial program, encompassing the LUSTER and ZEAL studies,

delivered disappointing results, ultimately leading to the termination of its development for
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asthma.[2][3] This outcome has cast a shadow over the entire class of DP2 antagonists and

has spurred a deeper investigation into the complexities of the DP2 pathway and the design of

clinical trials for asthma.

Comparative Analysis of DP2 Receptor Antagonists
This section provides a detailed comparison of the clinical trial data for Fevipiprant and other

notable DP2 receptor antagonists.

Fevipiprant (QAW039)
Fevipiprant was extensively studied in a comprehensive Phase III program. The ZEAL-1 and

ZEAL-2 trials investigated the efficacy of Fevipiprant in patients with moderate, uncontrolled

asthma, with the primary endpoint being the change from baseline in pre-dose forced

expiratory volume in one second (FEV1) after 12 weeks.[4] The LUSTER-1 and LUSTER-2

trials focused on patients with severe, uncontrolled asthma, with the primary endpoint being the

reduction in the annual rate of moderate-to-severe asthma exacerbations over 52 weeks.

Table 1: Summary of Fevipiprant Phase III Clinical Trial Data
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Trial
Patient
Population

N
Treatment
Arm(s)

Primary
Endpoint

Outcome

ZEAL-1

Moderate,

uncontrolled

asthma

(GINA Steps

3 & 4)

662

Fevipiprant

150 mg once

daily vs.

Placebo

Change from

baseline in

pre-dose

FEV1 at 12

weeks

Did not meet

primary

endpoint. LS

mean change

from baseline

in pre-dose

FEV1: 112

mL

(Fevipiprant)

vs. 71 mL

(Placebo)

(Difference:

41 mL; 95%

CI: -6, 88;

p=0.088)

ZEAL-2

Moderate,

uncontrolled

asthma

(GINA Steps

3 & 4)

685

Fevipiprant

150 mg once

daily vs.

Placebo

Change from

baseline in

pre-dose

FEV1 at 12

weeks

Did not meet

primary

endpoint. LS

mean change

from baseline

in pre-dose

FEV1: 126

mL

(Fevipiprant)

vs. 157 mL

(Placebo)

(Difference:

-31 mL; 95%

CI: -80, 18;

p=0.214)

LUSTER-1 Severe,

uncontrolled

asthma

894 Fevipiprant

150 mg or

450 mg once

Annualized

rate of

moderate-to-

severe

Did not meet

primary

endpoint.

Annualized
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(GINA Steps

4 & 5)

daily vs.

Placebo

exacerbation

s over 52

weeks

rate ratio vs.

Placebo

(Overall

population): -

150 mg: 0.96

(95% CI:

0.75–1.22) -

450 mg: 0.78

(95% CI:

0.61–1.01)

LUSTER-2

Severe,

uncontrolled

asthma

(GINA Steps

4 & 5)

877

Fevipiprant

150 mg or

450 mg once

daily vs.

Placebo

Annualized

rate of

moderate-to-

severe

exacerbation

s over 52

weeks

Did not meet

primary

endpoint.

Annualized

rate ratio vs.

Placebo

(Overall

population): -

150 mg: 0.82

(95% CI:

0.62–1.07) -

450 mg: 0.76

(95% CI:

0.58–1.00)

Despite failing to meet their primary endpoints, pooled analyses of the LUSTER trials

suggested a modest, though not statistically significant, reduction in exacerbation rates with the

450 mg dose of Fevipiprant. The drug was generally well-tolerated across all studies.

Other DP2 Receptor Antagonists
Several other companies have developed and tested DP2 receptor antagonists, with largely

similar outcomes to Fevipiprant.

Table 2: Summary of Clinical Trial Data for Other DP2 Receptor Antagonists
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Drug Trial
Patient
Population

N
Treatment
Arm(s)

Key
Outcomes

GB001

(Gossamer

Bio)

LEDA (Phase

IIb)

Moderate-to-

severe

eosinophilic

asthma

480

GB001 20

mg, 40 mg,

60 mg once

daily vs.

Placebo

Did not meet

primary

endpoint

(asthma

worsening).

Numeric

reductions in

the odds of

asthma

worsening

were

observed

across all

GB001

groups (32-

35%) but

were not

statistically

significant.

OC000459

(Oxagen)
Phase II

Moderate

persistent

asthma

(steroid-free)

132

OC000459

200 mg twice

daily vs.

Placebo

In the per-

protocol

population, a

significant

improvement

in FEV1 was

observed

(9.2% vs.

1.8% with

placebo;

p=0.037).
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Setipiprant

(Actelion/Aller

gan)

Phase II
Allergic

asthma
18

Setipiprant

1000 mg

twice daily vs.

Placebo

Significantly

reduced the

allergen-

induced late

asthmatic

response

(AUC(3-10h)

inhibited by

25.6%;

p=0.006) and

airway

hyperrespons

iveness to

methacholine

(p=0.0029).

The clinical trial results for these alternative DP2 antagonists mirror the experience with

Fevipiprant, showing some signals of efficacy but ultimately failing to demonstrate a robust

and clinically meaningful benefit in larger trials.

Experimental Protocols
Understanding the methodologies employed in these key clinical trials is crucial for interpreting

their outcomes.

Fevipiprant (LUSTER-1 and LUSTER-2) Study Design
The LUSTER trials were replicate, Phase III, multicenter, randomized, double-blind, placebo-

controlled, parallel-group studies.

Participants: Patients aged 12 years and older with uncontrolled severe asthma (GINA Steps

4 or 5) despite treatment with medium-to-high dose inhaled corticosteroids (ICS) plus at least

one other controller medication. Patients were required to have a history of at least two

asthma exacerbations in the previous year.

Randomization: Patients were randomized in a 1:1:1 ratio to receive Fevipiprant 150 mg,

Fevipiprant 450 mg, or placebo, administered orally once daily for 52 weeks.
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Primary Endpoint: The primary endpoint was the annual rate of moderate-to-severe asthma

exacerbations.

Key Secondary Endpoints: Included changes in FEV1, Asthma Control Questionnaire (ACQ)

scores, and Asthma Quality of Life Questionnaire (AQLQ) scores.

Biomarker Stratification: Patients were stratified based on their baseline blood eosinophil

counts (≥250 cells/μL or <250 cells/μL).

GB001 (LEDA) Study Design
The LEDA trial was a Phase IIb, randomized, double-blind, placebo-controlled, dose-ranging

study.

Participants: Patients with moderate-to-severe eosinophilic asthma.

Randomization: Patients were randomized to receive one of three doses of GB001 (20 mg,

40 mg, or 60 mg) or placebo, administered orally once daily for 24 weeks.

Primary Endpoint: The primary endpoint was a composite of "asthma worsening," which

included deterioration in lung function, increased rescue medication use, or an asthma

exacerbation.

Visualizing the Science
DP2 Receptor Signaling Pathway
The following diagram illustrates the central role of the DP2 receptor in the allergic

inflammatory cascade in asthma.
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DP2 Receptor Signaling in Asthma

Comparative Clinical Trial Workflow
This diagram outlines a generalized workflow for the Phase III clinical trials of DP2 receptor

antagonists like Fevipiprant.
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DP2 Antagonist Phase III Trial Workflow
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Re-evaluating the DP2 Receptor as a Therapeutic
Target
The consistent failure of multiple DP2 antagonists to meet primary endpoints in late-stage

clinical trials has led to several hypotheses regarding the target's validity and the approach to

its inhibition.

Patient Heterogeneity: Asthma is a highly heterogeneous disease. It is possible that DP2

receptor antagonists are only effective in a specific sub-population of patients with asthma

that was not adequately identified or enriched in the clinical trials. While the Fevipiprant
trials did stratify patients by eosinophil levels, this may not have been a sufficiently precise

biomarker.

Redundancy in Inflammatory Pathways: The inflammatory cascade in asthma is complex

and involves multiple redundant pathways. It is possible that blocking the DP2 pathway

alone is insufficient to produce a clinically meaningful effect, as other pathways can

compensate and continue to drive inflammation.

Drug Properties and Dosing: While Fevipiprant and other antagonists showed good safety

profiles, questions remain about whether optimal target engagement was achieved in the

airways and whether the dosing regimens were sufficient to suppress the DP2 pathway's

activity in the face of high PGD2 concentrations during an exacerbation.

Concomitant Medications: One hypothesis suggests that the concurrent use of

corticosteroids, a standard of care in the trial participants, may have diminished the

therapeutic effect of DP2 antagonists. Corticosteroids can downregulate the expression of

cyclooxygenase-2 (COX-2), leading to reduced PGD2 production, and thus potentially

lessening the impact of a DP2 antagonist.

The Future of DP2 Receptor Antagonism
Despite the setbacks with Fevipiprant and other first-generation DP2 antagonists, the scientific

rationale for targeting this pathway in allergic diseases remains compelling. The failures have

provided valuable lessons for the future of drug development in this area.

Future strategies may involve:
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Improved Patient Selection: The development of more sophisticated biomarkers to identify

patients who are most likely to respond to DP2 antagonism is critical. This may involve a

deeper understanding of the genetic and molecular drivers of different asthma endotypes.

Combination Therapies: Exploring the use of DP2 antagonists in combination with other

therapies that target different inflammatory pathways could lead to synergistic effects and

improved clinical outcomes.

Novel Drug Candidates: The development of new DP2 antagonists with improved

pharmacological properties, such as enhanced potency, longer receptor residence time, or

different mechanisms of action (e.g., allosteric modulators), may overcome the limitations of

the first-generation compounds.

Exploring Other Indications: The role of the DP2 receptor is being investigated in other

allergic and inflammatory conditions, such as atopic dermatitis, chronic rhinosinusitis with

nasal polyps, and eosinophilic esophagitis, where it may yet prove to be a valid therapeutic

target.

In conclusion, while the Fevipiprant trials represented a significant setback, they have not

necessarily invalidated the DP2 receptor as a therapeutic target. Instead, they have highlighted

the complexities of asthma pathophysiology and the challenges of developing targeted

therapies for heterogeneous diseases. The lessons learned from these trials will be invaluable

in guiding future research and development efforts aimed at harnessing the therapeutic

potential of the DP2 pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32979986/
https://pubmed.ncbi.nlm.nih.gov/32979986/
https://pubmed.ncbi.nlm.nih.gov/32979986/
https://pubmed.ncbi.nlm.nih.gov/33997741/
https://pubmed.ncbi.nlm.nih.gov/33997741/
https://pubmed.ncbi.nlm.nih.gov/33997741/
https://www.benchchem.com/product/b1672611#validation-of-dp2-receptor-as-a-therapeutic-target-post-fevipiprant-trials
https://www.benchchem.com/product/b1672611#validation-of-dp2-receptor-as-a-therapeutic-target-post-fevipiprant-trials
https://www.benchchem.com/product/b1672611#validation-of-dp2-receptor-as-a-therapeutic-target-post-fevipiprant-trials
https://www.benchchem.com/product/b1672611#validation-of-dp2-receptor-as-a-therapeutic-target-post-fevipiprant-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672611?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

